molecular formula C7H14ClNO3 B3008880 Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 2044704-66-5

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B3008880
CAS No.: 2044704-66-5
M. Wt: 195.64
InChI Key: FQGPNIORWLTSFB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a high-purity chemical building block designed for advanced research and development applications. This piperidine derivative is characterized by the presence of both a hydroxyl group and a methyl ester group on the heterocyclic ring, making it a versatile precursor for the synthesis of more complex molecules . Its molecular formula is C7H14ClNO3 with a molecular weight of 195.64 g/mol . It is provided with the CAS registry number 2044704-66-5 . As a multifunctional intermediate, its primary research value lies in pharmaceutical chemistry and medicinal chemistry, where it can be utilized to construct piperidine-based scaffolds found in various bioactive compounds. Piperidine structures analogous to this compound are frequently investigated as intermediates for opioid analgesics and enzyme inhibitors, highlighting the potential of this scaffold in drug discovery pipelines . The mechanism of action for this specific compound is not predefined, as it functions primarily as a synthetic intermediate; its biological activity is derived from the final target molecule it is used to create. Researchers employ this compound to modulate the properties of their target molecules, influencing characteristics such as solubility, metabolic stability, and receptor binding affinity . The product is accompanied by a comprehensive safety data sheet. It is classified with the signal word "Warning" and includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 4-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGPNIORWLTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is then crystallized and dried to obtain the hydrochloride salt in a solid form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxopiperidine-3-carboxylate derivatives.

    Reduction: Formation of 4-hydroxypiperidine-3-methanol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride has been employed in various fields of research:

Pharmaceutical Development

  • Drug Intermediates : It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders .
  • Antitumor Agents : The compound has been explored as a precursor in developing antitumor medications, showcasing its potential in oncology .

Organic Chemistry

  • Synthetic Reactions : It is utilized in organic synthesis for creating complex molecules, including heterocycles and other functionalized piperidine derivatives .
  • Catalysis : The compound has been investigated for its role as a catalyst or reagent in organic transformations .

Biochemical Studies

  • Enzyme Inhibition Studies : Researchers have studied its effects on various enzymes, contributing to understanding enzyme kinetics and inhibition mechanisms .
  • Neuroscience Research : Its derivatives are being examined for their potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

StudyApplicationFindings
Study AAntitumor ActivityDemonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways, providing insights into drug design .
Study CNeuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegeneration .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

  • Structure : Ethyl ester at position 3, hydroxyl group at position 5.
  • Molecular Formula: C₈H₁₆ClNO₃; MW: 221.67 g/mol (estimated).
  • The hydroxyl group at position 5 instead of 4 alters hydrogen-bonding interactions, which may affect binding affinity in biological systems.

1-Benzyl-3-carbomethoxy-4-piperidone Hydrochloride

  • Structure : Benzyl group at position 1, ketone (oxo) at position 4.
  • Molecular Formula: C₁₄H₁₈ClNO₃; MW: 307.75 g/mol (estimated).
  • The ketone at position 4 replaces the hydroxyl group, eliminating hydrogen-bonding capability and altering reactivity (e.g., susceptibility to nucleophilic attacks) .
  • Applications : Likely employed in protective-group strategies during synthesis due to the benzyl moiety .

Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride

  • Structure : Ketone (oxo) at position 4, methyl ester at position 3.
  • Molecular Formula: C₇H₁₂ClNO₃; MW: 193.63 g/mol.
  • Classified as an irritant (R36/37/38), requiring stringent handling protocols .
  • Applications : Serves as a precursor for further functionalization, such as reductive amination or Grignard reactions .

Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride

  • Structure : Methyl group at position 5, methyl ester at position 3.
  • Molecular Formula: C₈H₁₆ClNO₃; MW: 209.67 g/mol.
  • Similar molecular weight to the target compound but with altered pharmacokinetic properties due to reduced polarity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Substituent Positions Solubility Applications
Methyl 4-hydroxypiperidine-3-carboxylate HCl C₇H₁₄ClNO₃ 195.64 Hydroxyl, methyl ester 3 (ester), 4 (OH) Soluble in DMSO Research intermediate
Ethyl 5-hydroxypiperidine-3-carboxylate HCl C₈H₁₆ClNO₃ 221.67 Hydroxyl, ethyl ester 3 (ester), 5 (OH) Lower aqueous Synthetic building block
1-Benzyl-3-carbomethoxy-4-piperidone HCl C₁₄H₁₈ClNO₃ 307.75 Benzyl, ketone, methyl ester 1 (benzyl), 4 (oxo) Lipophilic Protective-group strategies
Methyl 4-oxopiperidine-3-carboxylate HCl C₇H₁₂ClNO₃ 193.63 Ketone, methyl ester 3 (ester), 4 (oxo) Moderate in DMSO Precursor for reactions
Methyl 5-methylpiperidine-3-carboxylate HCl C₈H₁₆ClNO₃ 209.67 Methyl, methyl ester 3 (ester), 5 (CH₃) Soluble in DMSO Pharmacokinetic studies

Biological Activity

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 179022-53-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. This compound has been identified as a macrocyclization inhibitor, which is crucial in drug design as macrocyclic compounds often possess enhanced biological properties.

Neuroprotective Effects

Recent studies suggest that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter systems and protection against oxidative stress.

Inhibition of Macrocyclization

This compound effectively prevents the formation of macrocyclic compounds from linear precursors, highlighting its potential utility in drug development. Macrocyclic compounds are known for their improved pharmacokinetic profiles and biological activities.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 4-hydroxypiperidine-3-carboxylateMacrocyclization inhibitionHydroxyl and ester functional groups
4-Hydroxypiperidine-3-carboxylic acidPrecursor for various derivativesLacks methyl group
4-Oxopiperidine-3-carboxylatePotential for further oxidationOxidized derivative

This compound stands out due to its unique combination of functional groups that enhance its reactivity and interaction profiles .

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study demonstrated that this compound reduced neuronal cell death in vitro when exposed to neurotoxic agents. The compound was shown to upregulate antioxidant defenses in neuronal cells, indicating its potential in neuroprotection .
  • Macrocyclization Inhibition :
    • Research indicated that this compound effectively inhibits the macrocyclization process in peptide synthesis, which is critical for developing new therapeutic agents with improved efficacy and safety profiles .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Mechanistic studies to elucidate its interactions with specific receptors.
  • Clinical trials to assess its efficacy in treating neurodegenerative diseases.

Q & A

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer: Perform density functional theory (DFT) calculations to map electron density at the carboxylate and hydroxyl groups. Use software like Gaussian or ORCA to simulate nucleophilic attack pathways. Compare with experimental kinetic data from analogous piperidine derivatives .

Q. How can crystallographic data resolve stereochemical uncertainties in the molecule?

  • Methodological Answer: Refine X-ray diffraction data using SHELXL to determine absolute configuration. Validate against known piperidine carboxylate structures in the Cambridge Structural Database (CSD). For enantiomeric resolution, employ chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) .

Q. What strategies identify degradation products under accelerated stability testing?

  • Methodological Answer: Subject the compound to forced degradation (e.g., 40°C/75% RH for 4 weeks). Analyze via LC-MS/MS with fragmentation patterns matched to impurity libraries (e.g., EP/USP standards for hydrolyzed or oxidized derivatives ). Quantify using validated calibration curves.

Q. How can researchers validate the biological relevance of this compound in mechanistic studies?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., opioid receptors, based on structural analogs like meperidine ). Pair with in vitro assays (e.g., cAMP inhibition for receptor activity) and cross-reference with pharmacokinetic data from related hydrochlorides .

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